4-hydroxy-3-isopropylfuran-2(5H)-one
Description
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-hydroxy-4-propan-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-4(2)6-5(8)3-10-7(6)9/h4,8H,3H2,1-2H3 |
InChI Key |
CTTZQHOXOWFPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(COC1=O)O |
Origin of Product |
United States |
Contextualization Within Furanone Chemistry
The structural features of 4-hydroxy-3-isopropylfuran-2(5H)-one place it firmly within the well-established and chemically rich domain of furanone chemistry. Its core scaffold is a recurring motif in a multitude of biologically active molecules, making it a subject of enduring interest.
The furanone scaffold, specifically the 2(5H)-furanone ring system, is a privileged structure in medicinal chemistry. mdpi.com This five-membered oxygen-containing heterocycle is a core component of numerous natural products isolated from diverse sources, including plants, marine organisms, and microbes. mdpi.comnih.gov The inherent reactivity and structural versatility of the furanone ring make it an invaluable building block in synthetic chemistry, serving as a precursor for a wide array of other complex molecules. nih.gov
Compounds incorporating the furanone motif exhibit a vast spectrum of pharmacological activities. ucc.ie This has made them indispensable pharmacophores in the design and development of new therapeutic agents. mdpi.com The range of biological effects associated with furanone derivatives is extensive, as detailed in the table below.
| Biological Activity Associated with Furanone Scaffolds |
| Anticancer |
| Anti-inflammatory |
| Antimicrobial (Antibacterial, Antifungal) |
| Antiviral |
| Quorum Sensing Inhibition |
| Antioxidant |
| Anticonvulsant |
This table summarizes the diverse biological activities reported for various compounds containing the furanone scaffold.
Structurally, this compound belongs to a specific subclass of furanones known as tetronic acids, or isotetrones. The parent compound, 4-hydroxyfuran-2(5H)-one, is known as tetronic acid and exists in tautomeric equilibrium with its keto form, 2,4(3H,5H)-furandione. wikipedia.orgnih.gov This core structure is characterized by a β-keto-γ-butyrolactone motif, which is found in many significant natural products, including ascorbic acid (Vitamin C). wikipedia.orgnih.gov
Therefore, this compound is classified as a 3-substituted tetronic acid derivative. The presence of the isopropyl group at the C-3 position and the hydroxyl group at the C-4 position are defining features that influence its chemical properties and potential biological function. nih.govresearchgate.net
Overview of Academic Research Trajectories for the Compound
Established and Emerging Synthetic Routes
The synthesis of this compound and related γ-lactones is an area of significant interest due to their presence in natural products and their utility as chemical intermediates. Methodologies range from classical cyclization reactions to modern transition-metal-catalyzed processes.
Formalin and Potassium Carbonate Mediated Lactonization Approaches
A plausible and direct route to this compound involves the reaction of an appropriate α-keto acid with formaldehyde (B43269) (formalin) in the presence of a base like potassium carbonate. This approach leverages a tandem aldol-type condensation and subsequent intramolecular esterification (lactonization) to form the furanone ring. The base facilitates the deprotonation of the α-keto acid, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of formaldehyde.
The precursor for the synthesis of this compound is 3-methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid. wikipedia.org This α-keto acid is the structural analogue of the amino acid L-valine and can be derived from it through transamination or oxidative deamination processes. morf-db.orgnih.gov α-Ketoisovaleric acid possesses the necessary isopropyl group and the α-keto acid functionality required for the subsequent cyclization reaction. wikipedia.org The reaction with formaldehyde introduces the hydroxymethyl group that, after lactonization, forms the C5 methylene of the furanone ring. wikipedia.org
The general mechanism involves the base-catalyzed reaction between the enolate of α-ketoisovaleric acid and formaldehyde. This is followed by an intramolecular cyclization where the carboxyl group attacks the newly formed hydroxymethyl group, leading to the formation of the five-membered lactone ring after dehydration.
The efficiency of the formalin and potassium carbonate-mediated lactonization is highly dependent on the reaction conditions. Key parameters that require optimization to maximize the yield and purity of this compound include temperature, solvent, reaction time, and the stoichiometry of the reactants and base.
Generally, in base-catalyzed reactions, the choice of solvent can significantly influence reactivity and side reactions. Protic solvents may interfere with the base, while aprotic solvents might be more suitable. Temperature control is crucial to manage the rate of reaction and prevent potential degradation of the product or starting materials. The concentration of potassium carbonate must be carefully controlled to ensure efficient catalysis without promoting undesired side reactions.
Table 1: General Parameters for Optimization of Lactonization Reactions
| Parameter | Influence on Reaction | Typical Considerations |
| Temperature | Affects reaction rate and selectivity. Higher temperatures may lead to side products or decomposition. | Reactions are often initially run at room temperature or below and may require heating to proceed to completion. |
| Solvent | Influences solubility of reactants and stability of intermediates. | Aprotic polar solvents like DMF or acetonitrile (B52724) are often used. |
| Base Concentration | Catalyzes the initial condensation step. Excess base can lead to side reactions. | Typically, catalytic amounts are used, but stoichiometric amounts may be required depending on the substrate. |
| Reaction Time | Required for the reaction to reach completion. | Monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Alternative Synthetic Pathways for Related γ-Lactones and Butenolides
Beyond the specific lactonization of α-keto acids, a variety of other synthetic methods have been developed for the broader class of γ-lactones and butenolides, which are structurally related to this compound.
Numerous methods exist for the synthesis of butenolide scaffolds. One innovative approach involves the phosphine-catalyzed ring-opening of functionalized cyclopropenones. nih.gov These reactions form reactive ketene (B1206846) ylide intermediates, which can be trapped by a pendant hydroxy group to afford the butenolide structure. nih.gov This method is noted for its efficiency and tolerance of a wide range of functional groups. nih.gov
Other notable cyclization strategies include:
Palladium-catalyzed cyclization of 3,4-alkadienoic acids.
Gold(I)-catalyzed tandem cyclization/oxidative cleavage of (Z)-enynols.
Domino vinylic substitution/cyclization process involving the reaction of arenediazonium tetrafluoroborates with methyl 4-hydroxy-2-butenoate.
A versatile route to substituted butenolides involves the use of α-(phenylthio)-ketones or -esters. The general strategy begins with the alkylation of the α-(phenylthio) carbonyl compound with an iodoacetate anion to form a 1,4-dicarbonyl compound. This intermediate is then stereoselectively reduced to a β-phenylthio-γ-butyrolactone. The final butenolide is obtained through oxidation of the sulfide (B99878) to a sulfoxide, followed by thermal elimination (thermolysis). This sequence provides a robust method for preparing various β- and γ-substituted butenolides.
Table 2: Synthesis of Butenolides from α-(Phenylthio)-ketones
| Step | Reagents/Conditions | Intermediate/Product |
| Alkylation | Iodoacetate anion | 1,4-dicarbonyl compound |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | β-phenylthio-γ-butyrolactone |
| Oxidation & Thermolysis | Oxidizing agent (e.g., m-CPBA), heat | Δαβ-butenolide |
Stereoselective Synthesis Techniques
Achieving the desired stereochemistry at the C-3 position is a critical aspect of synthesizing chiral analogs of this compound. Several stereoselective approaches are employed to control the configuration of the isopropyl-bearing carbon.
The enantioselective synthesis of chiral γ-butyrolactones, the core structure of the target molecule, can be achieved through various catalytic methods. One prominent strategy involves the asymmetric aldol (B89426) reaction. For instance, a tandem catalytic asymmetric aldol reaction followed by cyclization of β,γ-didehydro-γ-lactones with aldehydes has been developed. This method, utilizing a chiral tin dibromide precatalyst, can produce optically active trans-β,γ-disubstituted γ-butyrolactones with high enantioselectivity. While not directly applied to this compound, this approach demonstrates a viable pathway for introducing chirality.
Another approach is the use of biocatalysis, where enzymes are employed to achieve high enantiopurity in the synthesis of hydroxy-γ-butyrolactones from renewable resources like malic acids and carbohydrates. researchgate.netnih.gov These biological methods often involve recombinant microorganisms expressing multiple enzymes to facilitate a cascade of reactions. researchgate.netnih.gov
A summary of representative enantioselective approaches is presented below:
| Approach | Catalyst/Mediator | Key Intermediate/Reaction | Enantioselectivity (ee) |
| Catalytic Asymmetric Aldol/Cyclization | Chiral Tin Dibromide | Tandem aldol reaction of β,γ-didehydro-γ-lactones | Up to 99% |
| Biocatalysis | Enzymes (e.g., reductases) | Reduction of a precursor ketone or selective hydrolysis | High |
Cycloaddition reactions offer a powerful tool for constructing the furanone ring with a high degree of diastereocontrol. The Diels-Alder reaction, a [4+2] cycloaddition, is particularly relevant. Furan (B31954) derivatives can act as dienes in reactions with various dienophiles, leading to the formation of oxabicyclic products that can be further transformed into furanones. mdpi.com The regio- and diastereoselectivity of these reactions can often be controlled by the choice of Lewis acid catalysts and the nature of the substituents on both the furan and the dienophile. mdpi.com
For example, the reaction of furanic acetals with alkenes can exhibit high orthoselectivity and moderate endoselectivity in the presence of a ZnCl₂ catalyst. mdpi.com While a direct application to the synthesis of this compound is not extensively documented, this methodology provides a framework for the diastereoselective construction of the core structure.
Key factors influencing diastereoselectivity in these cycloadditions include:
Lewis Acid Catalysis: Influences the energy of the transition states, favoring one diastereomer over another.
Steric Hindrance: Substituents on the diene and dienophile can direct the approach of the reacting partners.
Orbital Interactions: Secondary orbital interactions can favor the formation of the endo product.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed. sigmaaldrich.com For the synthesis of chiral butyrolactones, oxazolidinones and camphorsultams are commonly used auxiliaries. wikipedia.orgsigmaaldrich.com
In a typical approach, a chiral auxiliary is attached to a precursor molecule. Subsequent reactions, such as alkylation or aldol additions, proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org For the synthesis of this compound, an appropriate precursor bearing a chiral auxiliary could be alkylated with an isopropyl group, thereby setting the stereochemistry at the C-3 position.
A notable example involves the treatment of β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones with VO(acac)₂ and tert-butyl hydroperoxide. nih.gov This leads to the formation of unstable epoxides that undergo intramolecular ring-opening to yield highly functionalized trisubstituted hydroxy-γ-butyrolactones with greater than 95% diastereomeric excess. nih.gov
| Chiral Auxiliary | Type of Reaction Controlled | Typical Diastereoselectivity (de) |
| Oxazolidinones | Alkylation, Aldol Reactions | >95% |
| Camphorsultam | Michael Addition, Claisen Rearrangement | High |
| Pseudoephedrine | Alkylation | High |
Functional Group Transformations and Derivatization Strategies
Once the this compound scaffold is synthesized, further modifications can be made to generate a library of analogs for various applications.
The furanone ring is amenable to a variety of chemical transformations. The hydroxyl group at the C-4 position can be a key site for modification. For instance, in related 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group can be readily converted into ethers and esters. mdpi.com It can also undergo halogenation in the presence of reagents like SOCl₂ or PBr₃. mdpi.com These transformations allow for the introduction of a wide range of functional groups, altering the physicochemical properties of the parent molecule.
Furthermore, the double bond within the furanone ring can undergo reduction. Selective reduction of the double bond in 3-substituted furan-2(5H)-ones can be achieved using systems like metallic magnesium in methanol (B129727) or sodium borohydride with triethylamine, leading to the corresponding saturated butyrolactones.
The synthesis of analogs with different substituents at the C-4 position can be achieved through nucleophilic substitution reactions on activated precursors. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive molecules where the halogen atoms can be displaced by various nucleophiles. nih.gov This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C-4 position.
In a related context, the Sonogashira coupling reaction has been used to introduce alkynyl groups at the C-4 position of 5-alkoxy-3,4-dihalo-2(5H)-furanones. nih.gov This demonstrates the potential for introducing aromatic and other unsaturated moieties at this position. While these examples utilize dihalo- precursors, they highlight the chemical feasibility of modifying the C-4 position to generate a diverse set of analogs.
| Reaction Type | Reagents | Position of Modification | Introduced Substituent |
| Etherification | Alkyl Halide, Base | C-4 (via OH) | Alkoxy |
| Esterification | Acyl Chloride, Base | C-4 (via OH) | Acyloxy |
| Nucleophilic Substitution | R-Nu (e.g., amines, thiols) | C-4 (on halo-precursor) | Various functional groups |
| Sonogashira Coupling | Alkyne, Pd catalyst | C-4 (on halo-precursor) | Alkynyl |
Introduction of Hydroxyl or Keto/Enol Functionalities at the C-3 Position
The presence of a hydroxyl group at the C-4 position of the this compound core structure introduces the possibility of keto-enol tautomerism, a fundamental concept in organic chemistry. masterorganicchemistry.comlibretexts.org This isomerization process is crucial for understanding the reactivity and synthesis of this compound, as the hydroxyl group is part of an enol motif that exists in equilibrium with a corresponding keto form.
The tautomeric equilibrium involves the migration of a proton and the shifting of a double bond. In the case of this compound, it exists in equilibrium with its keto tautomer, 3-isopropylfuran-2,4(3H,5H)-dione. The "enol" form is the this compound, while the "keto" form is the dione. The relative stability and prevalence of each tautomer can be influenced by factors such as the solvent, temperature, and the presence of acidic or basic catalysts. libretexts.orgnih.gov
Generally, the keto form of simple carbonyl compounds is more stable than the enol form. youtube.com However, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and the formation of a conjugated system. masterorganicchemistry.comlibretexts.org
Keto-Enol Tautomerism Mechanism:
The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.orgyoutube.com
Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the keto form is protonated, increasing the acidity of the α-hydrogen. A weak base (like the solvent) can then deprotonate the α-carbon to form the enol. libretexts.org
Base Catalysis: A base removes a proton from the α-carbon of the keto form to generate an enolate ion. This enolate is an ambident nucleophile and can be protonated on either the oxygen or the carbon. Protonation on the oxygen yields the enol form. libretexts.org
Synthetic Approaches:
Direct hydroxylation at the already substituted C-3 position of a 3-isopropylfuran-2(5H)-one is a challenging synthetic transformation. A more common and feasible strategy involves the introduction of a carbonyl group at the C-4 position, which then allows for the formation of the desired 4-hydroxy (enol) tautomer.
Several synthetic methodologies for functionalized 3(2H)-furanones and the introduction of functionalities that can lead to a keto-enol system have been reported in the literature. While not specific to this compound, these methods provide a foundation for potential synthetic routes.
One established method involves the cyclization of 1,3-dicarbonyl compounds with reagents like oxalyl chloride. thieme-connect.com Another approach is the oxidation of appropriately substituted furans. For instance, photooxygenation of (β-keto)-2-substituted furans has been shown to yield functionalized 3(2H)-furanones. researchgate.net The oxidation of allenic ketones can also produce furanones, which could be further functionalized. researchgate.net
The table below summarizes general synthetic strategies that could be conceptually applied or adapted for the synthesis of furanones with a keto-enol system.
| Synthetic Strategy | Key Reagents/Conditions | Description | Potential Applicability |
| Cyclization of 1,3-Dicarbonyls | Oxalyl chloride | This method involves the reaction of a β-keto ester or a 1,3-diketone with oxalyl chloride to form a furan-2,3-dione intermediate, which can then be hydrolyzed. thieme-connect.com | A suitably substituted isopropyl-1,3-dicarbonyl precursor could potentially be used to construct the furanone ring with the desired functionality. |
| Oxidation of Substituted Furans | Photooxygenation (sensitizer, O2), m-CPBA | Oxidation of furans bearing a keto-containing side chain can lead to the formation of the furanone ring system. researchgate.net | A furan substituted with an isopropyl group at the appropriate position could be a substrate for an oxidative cyclization to introduce the keto/enol functionality. |
| Allenic Ketone Oxidation | Osmium tetroxide | The oxidation of allenic ketones can yield 3(2H)-furanones. researchgate.net | Synthesis of an appropriate allenic ketone precursor bearing an isopropyl group could provide a route to the target furanone core. |
| Halogenated Furanone Chemistry | Suzuki coupling, nucleophilic substitution | 3,4-Dihalo-5-hydroxy-2(5H)-furanones are versatile intermediates where halogens can be replaced by other functional groups, including alkyl groups, through reactions like Suzuki coupling. nih.gov | A multi-step synthesis could involve the initial formation of a halogenated furanone, followed by the introduction of the isopropyl group at C-3 and subsequent establishment of the C-4 hydroxyl. |
The regioselectivity of enolization is a critical factor in these syntheses. In unsymmetrical ketones, the formation of the enol or enolate can occur on either side of the carbonyl group. "Soft enolization" conditions can sometimes provide greater regiochemical control compared to "hard enolization" with strong bases. nih.gov
The following table outlines the key characteristics of the keto and enol tautomers of the target compound.
| Tautomer | Systematic Name | Key Structural Features | Relative Stability Factors |
| Keto | 3-Isopropylfuran-2,4(3H,5H)-dione | Contains two carbonyl groups (C=O) at positions 2 and 4. | Generally favored due to the higher bond energy of C=O compared to C=C. |
| Enol | This compound | Contains a hydroxyl group (-OH) at C-4 and a C=C double bond between C-3 and C-4. | Can be stabilized by intramolecular hydrogen bonding between the C-4 hydroxyl and the C-2 carbonyl, and by conjugation. |
Biological Activity and Mechanistic Insights
Antimicrobial and Biofilm Modulation Activities
Studies have focused on the antimycobacterial properties of 4-hydroxy-3-isopropylfuran-2(5H)-one and its analogues, revealing a significant capacity to interfere with pathways essential for bacterial survival and persistence.
Inhibition of Mycobacterium smegmatis Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from antibiotics and host immune responses. The ability to inhibit biofilm formation is a key strategy in combating persistent infections. A series of C-4-modified isotetrones, the class to which this compound belongs, have been identified as inhibitors of Mycobacterium smegmatis biofilm growth. researchgate.netnih.gov M. smegmatis is a non-pathogenic, fast-growing relative of Mycobacterium tuberculosis and is widely used as a model organism in tuberculosis research.
In laboratory studies, these compounds demonstrated a dose-dependent inhibition of biofilm formation. nih.gov While the most potent activity was observed in analogues with aromatic substituents at the C-4 position, the findings establish the potential of this class of furanones as anti-biofilm agents. nih.gov For instance, the phenyl-substituted analogue showed significant biofilm inhibition at a concentration of 400 μg/mL after 84 hours of exposure. nih.gov
Table 1: Biofilm Inhibition Activity of a Representative C-4 Modified Isotetrone
| Compound | Concentration (µg/mL) | Exposure Time (h) | Observation |
|---|---|---|---|
| 4-hydroxy-3-phenylfuran-2(5H)-one | 400 | 84 | Significant inhibition of M. smegmatis biofilm |
Data derived from studies on C-4 modified isotetrones, illustrating the activity of this chemical class. nih.gov
Prevention of Persister Cell Resuscitation in Mycobacteria
Persister cells are a subpopulation of dormant, antibiotic-tolerant bacterial cells that can resume growth after treatment is stopped, leading to recurrent infections. researchgate.net Targeting these cells is a critical goal for improving antibiotic efficacy. Research has shown that C-4 modified isotetrones can prevent the resuscitation of these persister cells. researchgate.netnih.govmdpi.com
When used in combination with the antibiotic ciprofloxacin (B1669076), these compounds were found to arrest the re-emergence of the persister cell population in M. smegmatis. researchgate.net This effect was particularly noted in analogues possessing aromatic substituents. mdpi.com For example, the p-hydroxyphenyl derivative was shown to inhibit the regrowth of persister cells at a concentration of 400 μg/mL during a two-week monitoring period under starvation conditions. nih.gov This suggests that such compounds could help prevent the relapse of infections by eliminating the reservoir of tolerant cells. researchgate.net
Modulation of Rel Protein Activities and (p)ppGpp Synthesis
The mechanism behind the anti-biofilm and anti-persister activities of these isotetrones is linked to the bacterial stringent response pathway. researchgate.netnih.gov This is a crucial stress response system regulated by the hyperphosphorylated guanosine (B1672433) nucleotides (p)ppGpp, often called "alarmones". nih.gov In mycobacteria, these alarmones are synthesized by the Rel protein. nih.gov The accumulation of (p)ppGpp triggers a cascade of cellular changes that lead to dormancy, biofilm formation, and antibiotic tolerance. researchgate.netnih.govresearchgate.net
It is proposed that isotetrones, including this compound, act as inhibitors of the Rel protein's activity. nih.gov By interfering with this enzyme, the compounds block the synthesis of (p)ppGpp, thereby disrupting the stringent response pathway. researchgate.net This hypothesis is supported by molecular dynamics simulations, which have been used to model the interactions between the isotetrone inhibitors and the mycobacterial Rel protein, revealing stable binding within the protein's active site. researchgate.netnih.govresearchgate.net This mechanistic insight highlights a promising strategy to counteract bacterial persistence.
Role as Bioenhancers in Combination with Conventional Antimicrobials
Bioenhancers are agents that can increase the efficacy of a primary drug when used in combination. C-4 modified isotetrones have demonstrated a synergistic effect with conventional antibiotics. researchgate.netresearchgate.net Studies have shown that in the presence of selected isotetronic acids, the minimum inhibitory concentration (MIC) of the antibiotic ciprofloxacin against M. smegmatis was improved by two-fold. researchgate.netresearchgate.net
This bioenhancing effect means that the antibiotic can be effective at a lower concentration, which could potentially reduce side effects and the development of antibiotic resistance. researchgate.net By targeting the stringent response pathway, this compound and related compounds can weaken the bacteria's defenses, making them more susceptible to the action of conventional antimicrobials.
Table 2: Synergistic Effect of Isotetronic Acids with Ciprofloxacin
| Treatment | Organism | Effect |
|---|---|---|
| Ciprofloxacin + Selected Isotetronic Acids | M. smegmatis | 2-fold improvement in Ciprofloxacin MIC |
Data based on findings for selected C-4 modified isotetrones. researchgate.netresearchgate.net
Allelopathic Potential and Phytotoxicity Studies
Growth Restriction Activities in Specific Plant Species (e.g., Cress Seedling Growth)
A comprehensive review of the available scientific literature did not yield specific studies concerning the allelopathic potential or phytotoxicity of this compound on the growth of cress seedlings or other plant species. While other furanone derivatives have been investigated for such properties, data specifically for the this compound compound is not presently available.
Broader Biological Activity Context within Related Chemical Classes
Terpenoids and their subclass, sesquiterpenes, represent a vast and structurally diverse group of natural products with significant therapeutic potential, including potent anticancer and antitumor properties. researchgate.netnih.gov These compounds, which are biosynthetically derived from isoprene (B109036) units, have been shown to interfere with multiple stages of tumor development, from initiation and progression to metastasis. researchgate.net Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. nih.govnih.gov
A primary mechanism through which many sesquiterpenes exert their anticancer effects is the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. Certain sesquiterpenes can inhibit NF-κB activity, thereby sensitizing cancer cells to apoptosis (programmed cell death). nih.gov
Furthermore, terpenoid derivatives have been found to induce cell cycle arrest and apoptosis through various other pathways. researchgate.netnih.gov They can trigger the production of reactive oxygen species (ROS) within tumor cells, leading to oxidative stress and mitochondrial damage, which are potent inducers of apoptosis. nih.gov Some sesquiterpenes also suppress the activity of signaling pathways like STAT3 and involve the tumor suppressor protein p53 to mediate their apoptotic effects. nih.gov The diverse chemical structures within this class, from acyclic to complex multi-cyclic systems, allow for a wide range of interactions with various cellular targets, making them a rich source for the discovery of new anticancer agents. mdpi.com
| Compound Class | Key Anticancer Mechanisms | Examples of Targets/Pathways |
| Terpenoids | Induction of apoptosis, cell cycle arrest, anti-inflammatory, antioxidant | NF-κB, STAT3, p53, ROS generation |
| Sesquiterpenes | Modulation of NF-κB, inhibition of tumor progression and metastasis | TRAIL potentiation, suppression of angiogenesis |
Anti-inflammatory Properties of Related Natural Products
Natural products containing the furanone core, structurally related to this compound, exhibit significant anti-inflammatory properties. The furan (B31954) nucleus is a key feature in a multitude of biologically active compounds, and its derivatives have been shown to exert regulatory effects on various cellular activities by modifying critical inflammatory signaling pathways.
The anti-inflammatory effects of these compounds are often linked to their potent antioxidant activities. They can act as effective scavengers of free radicals like superoxide (B77818) anions and hydroxyl radicals, which are known to contribute to inflammatory disorders. The furan ring's ability to participate in electron transfer is a key factor in this antioxidant capacity. By reducing oxidative stress, these compounds can mitigate the inflammatory response.
Mechanistically, furan derivatives have been shown to inhibit key inflammatory pathways such as NF-κB and mitogen-activated protein kinases (MAPKs). These pathways control the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase (COX). For example, novel synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones demonstrated potent anti-inflammatory activity in animal models, with evidence suggesting inhibition of cyclooxygenase as a contributing mechanism. Furthermore, some benzofuran (B130515) derivatives can inhibit the production of nitric oxide (NO), a free radical involved in various inflammatory responses. This NO scavenging activity represents another important mechanism for the regulation of inflammatory pathways.
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in regulating immune cell migration in both normal physiological processes and inflammatory diseases. youtube.com Consequently, they have become important targets for the development of new anti-inflammatory therapies. acs.org Small-molecule antagonists that can block the action of these receptors are of significant therapeutic interest.
Structurally related to furanones, compounds featuring a cyclobutenedione core have been successfully developed as potent chemokine receptor modulators. Specifically, a class of 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) derivatives has been identified as selective antagonists of the CXC chemokine receptor 2 (CXCR2). acs.org CXCR2 is a key receptor involved in the recruitment of neutrophils to sites of inflammation, and its inhibition has shown efficacy in various animal models of inflammatory disorders. acs.org
The development of these cyclobutenedione-based antagonists, such as SCH 527123, demonstrates that small, synthetically accessible heterocyclic scaffolds can effectively interact with and modulate the function of chemokine receptors. acs.org These molecules often act as allosteric modulators, binding to a site on the receptor distinct from the natural chemokine binding site. nih.gov This allosteric inhibition can offer advantages, such as being non-competitive and potentially more effective in the presence of high local concentrations of chemokines during a disease state. The success of cyclobutenedione and other heterocyclic structures, like pyrrolones, as chemokine receptor antagonists highlights the potential for related scaffolds, including furanones, to be explored for similar activities. nih.gov
| Compound Class | Target Receptor | Mechanism of Action | Therapeutic Potential |
| 3,4-diaminocyclobut-3-ene-1,2-diones | CXCR2 | Receptor Antagonist | Inflammatory Disorders |
| Pyrrolones | CCR1, CCR2 | Intracellular Allosteric Modulator, Inverse Agonist | Inflammatory and Immune Diseases |
Mechanistic Investigations on Cellular and Molecular Targets
The biological activity of a small molecule like this compound is fundamentally dependent on its ability to bind to specific protein targets within a cell, thereby modulating their function. While direct binding studies of this specific furanone with the RelMsm protein are not extensively documented, understanding the structure and function of Rel proteins and the documented interactions of other furanones with protein targets provides a framework for mechanistic insights.
The RelMsm protein refers to the RelA/SpoT homolog (RSH) enzyme from Mycobacterium smegmatis. RSH enzymes are crucial for the bacterial stringent response, a survival mechanism triggered by stress conditions like nutrient starvation. nih.gov These enzymes have bifunctional activity, capable of both synthesizing and hydrolyzing the alarmone messengers guanosine pentaphosphate and tetraphosphate (B8577671) ((p)ppGpp). nih.govfrontiersin.org The balance between the synthetase and hydrolase activities is tightly regulated, often involving the protein's C-terminal regulatory domain, which can interact with ribosomes. nih.gov The N-terminal domain contains the two active sites, which represent potential binding pockets for small-molecule inhibitors.
Studies on other furanone derivatives have successfully elucidated their protein binding interactions. For example, the brominated furanone C-30 has been shown to be a potent inhibitor of the quorum-sensing system in Pseudomonas aeruginosa. Molecular studies revealed that furanone C-30 binds to the ligand-binding site of the LasR protein. nih.gov This binding prevents the protein from achieving the correct conformational changes necessary for its function, rendering it unstable and dysfunctional. nih.gov This demonstrates that furanone scaffolds can fit into specific ligand-binding pockets and act as effective protein modulators.
Hypothetically, a furanone compound could interact with a target like RelMsm by binding to either the synthetase or hydrolase active sites, or to an allosteric site that regulates these activities. Such binding would likely involve a combination of van der Waals forces, hydrogen bonding, and/or hydrophobic interactions, typical for small molecule-protein complexes. Elucidating these specific interactions is key to understanding the molecule's mechanism of action and for guiding the development of more potent and selective derivatives.
Impact on Bacterial Stringent Response Pathways
No data is available on the specific impact of this compound on bacterial stringent response pathways.
Identification of Biochemical Pathways Affected in Biological Systems
No data is available on the specific biochemical pathways affected by this compound in biological systems.
Structure Activity Relationship Sar Studies
Impact of Structural Modifications on Biological Efficacy
Alterations to the core furanone structure have been systematically explored to determine the chemical features essential for biological activity. Modifications at the C-3, C-4, and C-5 positions of the furanone ring, as well as the stereochemistry of the molecule, have profound effects on efficacy.
The nature of the substituent at the C-4 position of the furanone ring is a critical determinant of its anti-biofilm activity. Research has consistently shown that the presence of a halogen atom at this position is pivotal for potent inhibition.
Specifically, a bromine atom at the C-4 position has been identified as a key feature for significant biofilm inhibition in various bacterial strains. ucc.ie Studies involving a library of synthesized brominated furanones demonstrated that compounds featuring a bromine atom at the C-4 position were potent inhibitors of S. typhimurium biofilms. ucc.ie In contrast, non-halogenated furanone analogs show a marked decrease or complete loss of activity, highlighting the significance of the halogen substituent for the compound's ability to interfere with bacterial quorum sensing (QS) and subsequent biofilm formation. ucc.ie The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones is attributed to the presence of a carbonyl group at C2 conjugated with a double bond, and two labile halogen atoms at C3 and C4, which offer possibilities for introducing other substituents. mdpi.com
The table below summarizes the impact of C-4 substitutions on biofilm inhibition, drawing from studies on various furanone derivatives.
| Compound Type | C-4 Substituent | Biofilm Inhibition Activity | Source |
| Furanone Analog | Bromine (Br) | Potent Inhibition | ucc.ie |
| Furanone Analog | No Halogen | No significant activity | ucc.ie |
This table illustrates the critical role of halogenation at the C-4 position for the anti-biofilm efficacy of furanone compounds.
The introduction of different substituents, whether aliphatic or aromatic, at various positions on the furanone ring allows for a comparative analysis of their impact on biological activity. Studies have designed and synthesized analogs bearing either alkyl chains (aliphatic) or aromatic rings to probe these effects. nih.govresearchgate.net
In contrast, the length and nature of aliphatic chains, typically at the C-3 position, also modulate activity. Studies on 3-alkyl-5-methylene-2(5H)-furanones found that the length of the alkyl chain significantly affects biological activity. nih.gov For instance, molecules with ethyl, butyl, and hexyl side chains were effective at inhibiting biofilm formation without affecting bacterial growth, whereas longer chains often led to a loss of activity, potentially due to reduced aqueous solubility. ucc.ie
| Substituent Type | Position | Observed Effect on Activity | Potential Mechanism | Source |
| Aromatic Ring | C-5 | Remarkable biofilm inhibition | Enhanced interaction with aromatic amino acids in target protein | nih.govresearchgate.netnih.gov |
| Aliphatic Chain (Alkyl) | C-3 | Activity dependent on chain length (optimal: 2-6 carbons) | Modulates solubility and hydrophobic interactions | ucc.ienih.gov |
This interactive table compares the influence of aromatic and aliphatic substituents on the biological activity of furanone derivatives.
Stereochemistry is a pivotal factor in the biological activity of many chiral compounds, as it dictates the three-dimensional arrangement of atoms and thus the molecule's ability to interact with specific biological targets. nih.gov In the context of furanone derivatives, chirality can be introduced at the C-5 position of the lactone ring. nih.gov
Studies on chiral furanone analogs have demonstrated that biological activity is often stereospecific. The synthesis of furanones as mixtures of diastereomers, followed by the separation and testing of pure stereoisomers, has revealed that different isomers can possess significantly different levels of activity. nih.gov For example, in investigations of related chiral compounds, only isomers with a specific stereoconfiguration—(5S, αS)—displayed significant biological activity. nih.govresearchgate.net This stereoselectivity suggests that the uptake of these molecules by bacterial cells may be mediated by specific transport systems and that the binding to the target protein is highly dependent on the precise spatial orientation of the inhibitor's functional groups. nih.gov Molecular modeling has further illuminated the structural and stereochemical requirements for an efficient interaction with target enzymes, leading to covalent binding and inactivation. nih.govresearchgate.net
Pharmacophore Elucidation for Specific Target Interactions
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For furanone derivatives, the pharmacophore is largely defined by their structural similarity to N-acylhomoserine lactones (AHLs), the natural signaling molecules used in bacterial quorum sensing. nih.govjournalagent.com Furanones act as competitive inhibitors, binding to LuxR-type transcriptional regulators to block the QS cascade. researchgate.net
The key features of the furanone pharmacophore for quorum sensing inhibition include:
A Hydrogen Bond Acceptor: The carbonyl group of the lactone ring is a crucial hydrogen bond acceptor, mimicking the interaction of the AHL lactone ring.
Hydrophobic/Alkyl Features: The substituent at the C-3 position (such as an isopropyl group) provides a necessary hydrophobic element that mimics the acyl chain of AHLs, fitting into a hydrophobic pocket in the receptor protein. nih.gov
An Electrophilic Site: Halogenation, particularly at the C-4 position, creates an electrophilic center that is critical for potent activity, potentially facilitating stronger or even covalent interactions with the target protein. ucc.ie
Molecular docking studies suggest that these features allow the furanone molecule to fit within the binding cavity of the LasR receptor. The carbohydrazide linker in some analogs, for instance, has acidic hydrogens that can form hydrogen bonds within the LasR cavity, further stabilizing the interaction. nih.gov
Rational Design Principles for Novel Analogs with Enhanced Biological Activity
The SAR and pharmacophore data provide clear principles for the rational design of new furanone analogs with improved potency, stability, and specificity.
Key design strategies include:
Bioisosteric Replacement of the Furanone Ring: The furanone ring itself can be metabolically labile. A promising strategy involves its replacement with more stable bioisosteres. For example, substituting the furanone ring with a furan-2-carboxamide moiety has led to the development of novel derivatives with significant anti-biofilm activity and potentially greater metabolic stability. nih.govresearchgate.net
Optimization of Halogenation: Since a bromine atom at the C-4 position is critical for activity, this feature should be retained or optimized in new designs. ucc.ie Further modifications, such as introducing a bromine atom to the 1'-position of the C-3 alkyl chain, have been shown to drastically enhance inhibitory activity in both biofilm and quorum sensing assays. nih.gov
Introduction of Aromatic Groups: Incorporating aromatic rings at suitable positions (e.g., C-5) can enhance activity through favorable interactions with aromatic residues in the target's binding site. nih.govresearchgate.net
Stereochemically Pure Synthesis: Given the strong dependence of activity on stereochemistry, the synthesis of enantiomerically pure compounds is essential. nih.gov Focusing on the synthesis of the most active stereoisomer can lead to drugs with higher potency and fewer off-target effects.
By applying these principles, researchers can move beyond simple modifications of the natural product and design novel, potent, and stable quorum sensing inhibitors to combat bacterial biofilm formation. nih.gov
Biosynthesis and Natural Occurrence
Identification in Natural Sources (e.g., Plants such as Croton oblongifolius)
While 4-hydroxy-3-isopropylfuran-2(5H)-one as an isolated compound is not extensively documented, its core structure is a key component of more complex molecules identified in nature. A notable example is a novel secoguaiane-type sesquiterpene, 5-(2-acetyl-2-hydroxy-5-methylcyclopentyl)-4-isopropylfuran-2(5H)-one, which was isolated from the leaves of Croton oblongifolius. mdpi.com The genus Croton, belonging to the Euphorbiaceae family, is a rich source of diverse phytochemicals, including diterpenoids, sesquiterpenoids, and other secondary metabolites. mdpi.comnih.gov The identification of this complex sesquiterpene highlights the natural occurrence of the 4-isopropylfuran-2(5H)-one moiety.
Furanones, as a broader class of compounds, are widespread in nature and contribute significantly to the flavor and aroma of many fruits. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a key flavor compound in strawberries and pineapples. nih.govnih.gov
Putative Biosynthetic Pathways
The biosynthesis of furanone-containing natural products is complex and can be linked to several major metabolic pathways. For the sesquiterpene derivative found in Croton oblongifolius, the pathway is intrinsically linked to isoprenoid biosynthesis.
Isoprenoids, also known as terpenoids, represent one of the largest classes of natural products and are all derived from two five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net In plants and many bacteria, these precursors are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which takes place in the plastids. nih.govnih.gov
The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govyoutube.com Through a series of enzymatic steps, this leads to the formation of IPP and DMAPP. These universal building blocks are then used to construct the vast array of isoprenoid structures, from simple monoterpenes to complex polyterpenes. nih.gov The sesquiterpene portion of the compound isolated from Croton oblongifolius is derived from the assembly of three C5 isoprene (B109036) units, originating from the MEP pathway. mdpi.com
Table 1: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condensation of pyruvate and glyceraldehyde 3-phosphate |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR/IspC | Converts DXP to MEP |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthase | IspD | Converts MEP to CDP-ME |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates CDP-ME to CDP-MEP |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes CDP-MEP to MEcPP |
| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | Converts MEcPP to HMBPP |
This interactive table summarizes the enzymatic steps in the MEP pathway leading to isoprenoid precursors.
Enzymes play a critical role in the MEP pathway and subsequent formation of furanones and lactones. The final step of the MEP pathway is catalyzed by (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase, commonly known as IspH. frontiersin.orgnih.gov IspH is an iron-sulfur [4Fe-4S] cluster-containing enzyme that facilitates the reductive dehydroxylation of its substrate, HMBPP, to produce both IPP and DMAPP. nih.govnih.govresearchgate.net The activity of IspH is essential for providing the precursors for all isoprenoids synthesized through this pathway. frontiersin.org
While IspH is crucial for generating the terpenoid backbone, other specific enzymes are required to form the furanone ring. In the biosynthesis of the strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), an enone oxidoreductase, designated FaQR, was identified as the key enzyme catalyzing the final step. nih.gov It converts the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone into HDMF. nih.gov Similar enzymatic transformations, likely involving specific oxidoreductases and cyclases, are presumed to be involved in the formation of the this compound moiety from isoprenoid or other metabolic precursors.
The deamination of α-amino acids is a fundamental biochemical reaction that converts an amino acid into its corresponding α-keto acid by removing the amino group. nih.govlibretexts.orglibretexts.org This process is often the first step in the catabolism of amino acids. libretexts.org The resulting α-keto acid carbon skeletons can then enter central metabolic pathways, such as the citric acid cycle, or serve as precursors for the biosynthesis of other compounds. libretexts.org
L-amino acid deaminases (L-AADs) are enzymes that catalyze this oxidative deamination. nih.gov While a direct, documented link between a specific deaminated amino acid and the biosynthesis of this compound is not established, this mechanism represents a plausible source of precursors for the furanone or lactone ring. For example, the carbon skeleton derived from the deamination of branched-chain amino acids like valine or leucine (B10760876) could potentially be modified and cyclized to form substituted lactone structures.
Isolation and Elucidation from Biological Matrices
The process of isolating and identifying novel compounds like the sesquiterpene furanone from Croton oblongifolius involves a series of well-established phytochemical techniques.
Table 2: General Steps for Isolation and Elucidation of Natural Products
| Step | Techniques Used | Purpose |
|---|---|---|
| Extraction | Maceration, Soxhlet extraction, etc., with solvents of varying polarity (e.g., ethanol (B145695), methanol (B129727), hexane, ethyl acetate). | To obtain a crude extract containing the desired compounds from the plant material. |
| Fractionation & Purification | Column chromatography (e.g., silica (B1680970) gel, Sephadex), High-Performance Liquid Chromatography (HPLC). | To separate the crude extract into fractions of decreasing complexity and isolate pure compounds. |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy. | To determine the exact chemical structure, molecular weight, and functional groups of the isolated compound. |
This interactive table outlines the typical workflow for isolating and identifying a chemical compound from a natural source.
In a typical procedure, the dried and powdered plant material is extracted with a solvent like ethanol. researchgate.net The resulting crude extract is then subjected to repeated column chromatography to separate the mixture into its individual components. The pure compounds are then analyzed using spectroscopic methods. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry determines the molecular weight and formula. mdpi.com This combination of techniques allows for the unambiguous identification of the compound's structure. researchgate.net
Advanced Research Techniques and Computational Approaches
Advanced Spectroscopic and Chromatographic Techniques for Detailed Structural Analysis and Purity Assessment
The definitive structural analysis and purity verification of 4-hydroxy-3-isopropylfuran-2(5H)-one rely on a combination of advanced spectroscopic and chromatographic methods. These techniques provide unambiguous data on the compound's molecular structure, connectivity, and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. ¹H NMR would identify the chemical shifts and coupling constants of the isopropyl and furanone ring protons, while ¹³C NMR would pinpoint the carbon skeleton. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the precise connectivity between atoms.
Mass Spectrometry (MS), often coupled with chromatographic systems like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for determining the molecular weight and fragmentation pattern of the compound. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides the exact molecular formula, confirming the elemental composition.
Chromatographic techniques are the cornerstone of purity assessment. High-Performance Liquid Chromatography (HPLC) is used to separate the target compound from synthesis byproducts or impurities, with purity typically assessed by the peak area percentage at a specific UV wavelength. researchgate.net Gas Chromatography (GC) can also be utilized, particularly for assessing the presence of volatile impurities. nist.gov
The following table summarizes the key techniques used for analysis and purity assessment.
Table 1: Analytical Techniques for this compound
| Technique | Purpose | Information Obtained |
|---|---|---|
| ¹H & ¹³C NMR | Structural Elucidation | Chemical environment of hydrogen and carbon atoms, molecular skeleton. |
| 2D NMR (COSY, HSQC) | Detailed Structural Analysis | Connectivity between protons and carbons, confirmation of structure. |
| LC-MS / GC-MS | Molecular Weight & Purity | Molecular ion peak, fragmentation patterns, separation from impurities. researchgate.netresearchgate.net |
| HRMS | Formula Confirmation | Exact mass and elemental composition. |
| HPLC | Purity Assessment | Separation and quantification of the compound and impurities. |
Computational Chemistry Methodologies in Compound Research
Computational chemistry provides powerful tools for predicting the properties and interactions of this compound at a molecular level, guiding experimental research and accelerating the discovery process.
Molecular dynamics (MD) simulations are used to model the dynamic interactions between a ligand, such as this compound, and a biological target like a protein or enzyme. nih.gov These simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and elucidate the thermodynamic and kinetic profiles of the interaction. nih.govarxiv.org By simulating the movement of every atom over time, MD provides a detailed picture of how the compound might bind within a protein's active site, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.govnih.gov This understanding is critical for explaining the compound's mechanism of action and for designing more potent derivatives.
In silico virtual screening is a cost-effective and rapid method for identifying potentially bioactive compounds from vast digital libraries. plos.org This process can begin with the structure of this compound as a starting point or "scaffold." A pharmacophore model, which defines the essential 3D arrangement of chemical features necessary for biological activity, is created. nih.gov This model is then used to search large databases (such as ZINC or ChemDiv) for molecules that match these features. nih.govmdpi.com Hits from this screening are then subjected to molecular docking, which computationally places the candidate ligands into the binding site of a target protein to predict their binding affinity and orientation. mdpi.com This funnel-like approach efficiently filters millions of compounds to a manageable number for experimental validation, significantly accelerating the discovery of novel bioactive agents. plos.orgnih.gov
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. researchgate.netnih.gov These methods can calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. nih.gov Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. nih.gov This information is invaluable for predicting the compound's reactivity in chemical and biological systems.
In Vitro and In Vivo Model Systems for Comprehensive Biological Evaluation
To assess the biological activity of this compound, researchers utilize a range of standardized in vitro and in vivo model systems. These models are essential for determining the compound's efficacy against specific biological targets, such as pathogenic microorganisms. nih.govnih.gov
Given the known activity of some furanones against bacteria, a key biological evaluation for this compound involves testing its effect on mycobacterial growth and biofilm formation. nih.govresearchgate.net Mycobacteria are responsible for diseases like tuberculosis, and their ability to form biofilms contributes to antibiotic resistance. researchgate.net
Mycobacterial Growth Inhibition Assay: This assay determines the minimum inhibitory concentration (MIC) of the compound. A standardized suspension of mycobacterial cells (e.g., Mycobacterium smegmatis as a model organism) is cultured in a suitable broth medium. researchgate.net The compound is added in a series of two-fold dilutions, and the cultures are incubated. Growth inhibition is typically measured by monitoring the optical density (OD) of the cultures or by using a metabolic indicator dye. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.
Biofilm Formation and Disruption Assay: The effect of the compound on biofilm formation is often assessed using a microtiter plate assay. nih.govprotocols.io Bacteria are grown in the wells of a 96-well plate in the presence of varying concentrations of the compound. researchgate.net After an incubation period that allows for biofilm development, the liquid medium containing non-adherent (planktonic) cells is removed. The remaining biofilm, attached to the well surface, is then stained with a dye like crystal violet. protocols.ioresearchgate.net The amount of dye retained, which correlates with the biofilm biomass, is quantified by measuring its absorbance with a plate reader. protocols.io This method can determine the concentration at which the compound inhibits biofilm formation or disrupts pre-formed biofilms. nih.govresearchgate.net
Table 2: Outline of a Typical Biofilm Inhibition Assay
| Step | Procedure | Purpose |
|---|---|---|
| 1. Preparation | A bacterial culture is diluted to a standard optical density in fresh growth media. protocols.io | To ensure a consistent number of bacteria are used in each test. |
| 2. Incubation | The bacterial suspension is added to the wells of a 96-well plate containing serial dilutions of the test compound. researchgate.net | To expose the bacteria to the compound during the biofilm formation phase. |
| 3. Biofilm Growth | The plate is incubated for 24-48 hours under conditions optimal for bacterial growth and biofilm formation. | To allow for the development of a mature biofilm structure. |
| 4. Washing | Non-adherent planktonic cells are removed by gently washing the wells with a buffer solution. | To isolate the attached biofilm for quantification. |
| 5. Staining | The remaining biofilm is stained with a 0.1% crystal violet solution. protocols.io | To visualize and subsequently quantify the biofilm biomass. |
| 6. Solubilization | The crystal violet stain is solubilized from the biofilm using a solvent such as ethanol (B145695) or acetic acid. | To release the dye for spectrophotometric measurement. |
| 7. Quantification | The absorbance of the solubilized stain is measured using a plate reader at a specific wavelength (e.g., 570 nm). | To determine the amount of biofilm present relative to control wells without the compound. |
Quantitative Plant Seedling Growth Inhibition Assays
Quantitative plant seedling growth inhibition assays are fundamental in the study of plant biology and immunology for assessing the effects of chemical compounds on plant development. These assays are designed to measure the extent to which a substance can impede the growth of seedlings, providing valuable data on its potential as a growth regulator or elicitor of defense responses.
The general methodology for such an assay, often conducted with the model organism Arabidopsis thaliana, involves several key steps. Initially, seeds are surface-sterilized and plated on a sterile growth medium, such as Murashige and Skoog (MS) medium. Following a stratification period in the dark at low temperatures to synchronize germination, the plates are transferred to a controlled environment with defined light and temperature conditions.
After a few days of initial growth, seedlings of uniform size are transplanted into multi-well plates containing liquid MS medium. This is where the experimental treatment begins, with varying concentrations of the compound of interest, in this case, this compound, being added to the medium. Control wells containing the solvent used to dissolve the compound are included to account for any effects of the solvent itself.
The seedlings are then allowed to grow for a specified period, typically several days to a couple of weeks. The primary endpoint of the assay is the measurement of seedling fresh weight. The percentage of growth inhibition is then calculated by comparing the fresh weight of the treated seedlings to that of the control seedlings. This allows for the determination of dose-response relationships and key toxicological or inhibitory parameters such as the half-maximal effective concentration (EC50).
To illustrate the type of data generated from such an assay, the following interactive table presents a hypothetical dose-response for this compound on Arabidopsis thaliana seedling growth.
| Concentration (µM) | Average Seedling Fresh Weight (mg) | Standard Deviation | Growth Inhibition (%) |
| 0 (Control) | 10.2 | 0.8 | 0 |
| 1 | 9.8 | 0.7 | 3.9 |
| 10 | 7.5 | 0.6 | 26.5 |
| 50 | 5.1 | 0.4 | 50.0 |
| 100 | 3.2 | 0.3 | 68.6 |
| 200 | 2.1 | 0.2 | 79.4 |
Cellular Assays for Investigating Specific Biological Pathways and Targets
Cellular assays are indispensable tools in molecular biology and pharmacology for dissecting the mechanisms of action of a chemical compound at the cellular level. These assays can reveal how a compound interacts with specific biological pathways and molecular targets, providing insights into its mode of action.
A common approach involves the use of reporter gene assays. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by a specific signaling pathway. If the compound of interest activates or inhibits this pathway, it will lead to a measurable change in the expression of the reporter gene.
Another powerful technique is the use of high-content screening (HCS). HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in cells treated with a compound. This can include changes in cell morphology, protein localization, and the expression levels of specific proteins, providing a detailed picture of the compound's cellular effects.
Furthermore, thermal shift assays can be employed to identify direct protein targets of a compound. This method measures the change in the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein upon binding to the compound indicates a direct interaction.
Despite the availability of these advanced cellular assay techniques, specific studies investigating the effects of this compound on particular biological pathways or its direct molecular targets have not been identified in the reviewed scientific literature. Research on related furanone compounds, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has shown that they can possess antimicrobial properties and affect the cell cycle of pathogenic microorganisms. However, it is important to note that these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.
The following interactive table provides a hypothetical example of data from a reporter gene assay designed to test the effect of this compound on a specific signaling pathway (e.g., a stress response pathway).
| Concentration (µM) | Reporter Gene Activity (Relative Luminescence Units) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 1000 | 50 | 1.0 |
| 1 | 1050 | 60 | 1.05 |
| 10 | 1500 | 80 | 1.5 |
| 50 | 3200 | 150 | 3.2 |
| 100 | 5800 | 250 | 5.8 |
| 200 | 6100 | 280 | 6.1 |
Future Directions and Research Perspectives
Exploration of Novel Biological Activities and Therapeutic Applications
The 2(5H)-furanone scaffold is a well-established pharmacophore, with derivatives demonstrating a vast spectrum of biological effects including anti-inflammatory, antitumor, antimicrobial, antifungal, antioxidant, anticonvulsant, and anti-HIV activity. nih.govresearchgate.net This provides a strong rationale for the comprehensive biological screening of 4-hydroxy-3-isopropylfuran-2(5H)-one.
Future investigations should aim to elucidate its potential as:
An Antimicrobial and Quorum Sensing Inhibitor: Many furanone derivatives are recognized for their ability to inhibit the growth of pathogenic bacteria and fungi. researchgate.net Notably, they can interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation. ontosight.aicambridge.orgfrontiersin.org Brominated furanones, for instance, have been shown to disrupt QS in various microorganisms. unipi.it Research into this compound could explore its efficacy in preventing biofilm formation on medical devices or as a potentiating agent that increases the susceptibility of bacteria to existing antibiotics. nih.gov Studies on related compounds have demonstrated synergy with conventional antimicrobials, a promising avenue for combating antibiotic resistance. nih.govmdpi.com
An Anticancer Agent: Certain furanone-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. researchgate.netontosight.ai The therapeutic potential of this compound in oncology could be a significant area of research, focusing on its mechanisms of action, such as the inhibition of key enzymes or the induction of apoptosis.
An Anti-inflammatory Compound: The anti-inflammatory properties of furanone derivatives suggest that this compound could be a candidate for the development of new treatments for inflammatory diseases. ontosight.ai
A summary of biological activities observed in the broader 2(5H)-furanone class, which could be explored for this compound, is presented in Table 1.
| Potential Biological Activity | Observed in Furanone Derivatives | Potential Application |
| Antimicrobial / Antifungal | Yes nih.govresearchgate.net | Treatment of infectious diseases |
| Quorum Sensing Inhibition | Yes ontosight.aicambridge.orgfrontiersin.org | Anti-biofilm agents, Adjuvants to antibiotics |
| Anticancer | Yes researchgate.netontosight.ai | Oncology |
| Anti-inflammatory | Yes nih.govontosight.ai | Treatment of inflammatory disorders |
| Antioxidant | Yes researchgate.netnih.gov | Prevention of oxidative stress-related diseases |
Development of Targeted Bioactive Probes and Lead Compounds
The structural backbone of this compound offers a versatile scaffold for medicinal chemistry and chemical biology.
Lead Optimization: Assuming initial screenings identify a desirable biological activity, the this compound structure can serve as a "lead compound." Subsequent lead optimization efforts would involve the systematic chemical modification of its functional groups to enhance potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.com Strategies could include altering the isopropyl group, substituting the hydroxyl group, or modifying the furanone ring itself to establish structure-activity relationships (SAR). researchgate.net
Development of Chemical Probes: To investigate the molecular mechanisms of action, "mutated" versions of the parent compound can be synthesized to create chemical probes. mskcc.org These probes can be designed with specific functionalities:
Fluorescently Labeled Probes: Attaching a fluorophore would allow for the visualization of the compound's distribution within cells and tissues using techniques like fluorescence microscopy.
Biotinylated or Affinity-Tagged Probes: These probes would enable the identification of the compound's direct molecular targets through affinity purification and subsequent proteomic analysis.
Radiolabeled Probes: Introducing a radioisotope could facilitate in vivo imaging studies, such as Positron Emission Tomography (PET), to understand the compound's biodistribution in whole organisms. mdpi.com
The development of such a chemical toolbox would be invaluable for elucidating the biological pathways modulated by this compound. mskcc.org
Innovative and Sustainable Synthetic Methodologies for Compound Production
The advancement of research into this compound and its derivatives is contingent upon the availability of efficient and sustainable methods for their synthesis. While numerous strategies exist for creating substituted furanones, future research should focus on "green chemistry" principles. researchgate.netresearchgate.net
Key areas for development include:
Catalytic Methods: Exploring the use of novel catalysts, such as titanium silicate (B1173343) molecular sieves, to improve reaction efficiency and reduce waste. rsc.org
Biomass-Derived Precursors: Investigating synthetic routes that utilize renewable starting materials derived from biomass, aligning with the principles of sustainable chemistry. mdpi.comchemrxiv.org The oxidation of furfural, a common biomass-derived chemical, is a known route to furanone structures. chemrxiv.org
Flow Chemistry: Implementing continuous flow synthesis setups, which can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processes.
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to minimize purification steps and solvent usage. researchgate.net
These approaches would not only facilitate the laboratory-scale production of this compound for research purposes but also provide a scalable and environmentally responsible pathway for potential future commercial production.
Integration of Omics Data for Systems-Level Understanding of Compound Action
To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach is essential. This involves integrating data from various "omics" technologies to build a holistic picture of the compound's impact on a biological system. frontiersin.org
Future research could employ:
Transcriptomics: Using techniques like RNA-sequencing (RNA-seq) to analyze the global changes in gene expression in cells or organisms exposed to the compound. This can reveal which cellular pathways are perturbed and provide clues about the mechanism of action. researchgate.net For example, transcriptome analysis has been used to study the effects of furanones on bacteria. researchgate.net
Proteomics: Investigating changes in the entire protein complement of a cell in response to treatment. This can identify not only the direct protein targets but also downstream effects on protein expression and post-translational modifications.
Metabolomics: Studying the alterations in the metabolic profile of a system. This is particularly relevant given that furanones are known to be involved in or derived from metabolic pathways. mdpi.com
Genomics: Identifying potential genetic factors that confer sensitivity or resistance to the compound's effects.
By integrating these large-scale datasets, researchers can construct network models of the compound's interactions within the cell, moving beyond a one-target, one-drug paradigm to a more sophisticated, systems-level understanding. frontiersin.orgnih.gov
Potential Applications in Agricultural and Environmental Sciences
The biological activities of furanones extend beyond human therapeutic applications, suggesting potential uses in agriculture and environmental management.
Bioherbicides and Plant Growth Regulators: Some furanone derivatives have been explored as herbicides. mdpi.com Future research could assess the phytotoxicity of this compound to determine its potential as a selective herbicide for weed control. Conversely, some furanones act as plant growth regulators, and this potential should also be investigated. researchgate.net
Agrochemicals for Crop Protection: Given their known antifungal properties, furanones could be developed as agents to protect crops from soil-borne pathogenic fungi, potentially offering a more sustainable alternative to conventional chemical fungicides. researchgate.net The biosynthesis of furanones has been extensively studied in fruits like strawberries, where they contribute to flavor and may play a role in defense against fungal growth. nih.govacs.org
Anti-Biofouling Agents: Biofouling, the unwanted accumulation of microorganisms on submerged surfaces, is a significant problem in marine industries and water treatment systems. nih.gov Furanones, particularly those isolated from marine algae, are known to inhibit biofilm formation and can deter the settlement of larger fouling organisms. cambridge.orgfrontiersin.org Investigating the ability of this compound to disrupt biofilms could lead to the development of environmentally benign anti-fouling coatings. nih.gov
The potential environmental impact, including persistence and toxicity, of any new application would require thorough investigation to ensure its safety and sustainability. ontosight.ai
Q & A
Q. Q1. What are the recommended synthetic routes for 4-hydroxy-3-isopropylfuran-2(5H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of substituted furanones typically involves cyclization of keto-acids or ketones under acidic or catalytic conditions. For example, 3-acetyl-2(5H)-furanone was synthesized via a one-pot reaction using β-keto esters and bromine, with yields optimized by controlling bromine stoichiometry and reaction time . For this compound, analogous methods could involve cyclization of 3-isopropyl-4-keto precursors. Key parameters include:
- Temperature : Maintain 0–5°C during exothermic steps to prevent side reactions.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. Q2. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer: Structural confirmation requires a combination of:
- NMR : ¹H and ¹³C NMR to identify hydroxyl (δ 9–12 ppm) and furanone carbonyl (δ 170–180 ppm) groups. NOESY can clarify stereochemistry of the isopropyl group .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray analysis is definitive, as demonstrated for related dihydrofuran derivatives .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C₇H₁₀O₃ for this compound) .
Advanced Research Questions
Q. Q3. How can conflicting data on the biological activity of this compound derivatives be systematically addressed?
Methodological Answer: Contradictions in bioactivity data often arise from variations in assay conditions or impurity profiles. To resolve these:
- Standardize Assays : Use validated cell lines (e.g., HeLa for cytotoxicity) and control for pH, serum concentration, and incubation time .
- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) before testing .
- Mechanistic Studies : Employ RNA-seq or proteomics to identify target pathways, as done for AMPK activation by furanone derivatives .
Q. Q4. What strategies are effective for studying the reaction mechanisms of this compound in complex organic syntheses?
Methodological Answer: Mechanistic insights can be gained through:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to map transition states and intermediates, as applied to furanone cycloadditions .
- Trapping Experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates in oxidation reactions .
Q. Q5. How can the stability and degradation pathways of this compound be characterized under physiological conditions?
Methodological Answer: Assess stability using:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13), followed by LC-MS to identify degradation products .
- Metabolic Profiling : Incubate with liver microsomes (human or rat) and analyze metabolites via UPLC-QTOF-MS .
- Thermal Analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .
Data Analysis & Experimental Design
Q. Q6. What statistical approaches are suitable for analyzing dose-response relationships in the bioactivity of this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric assays (e.g., cytokine profiling) .
- Bayesian Hierarchical Models : Account for batch effects in high-throughput screening .
Q. Q7. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound analogs?
Methodological Answer:
- Analog Synthesis : Systematically vary substituents (e.g., isopropyl → tert-butyl) and measure effects on activity .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with bioactivity .
- Crystallographic Data : Overlay X-ray structures of analogs with target proteins (e.g., COX-2) to identify key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
